Home > Products > Screening Compounds P90581 > 5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid
5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid -

5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid

Catalog Number: EVT-13285928
CAS Number:
Molecular Formula: C10H10BClO4
Molecular Weight: 240.45 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid is a compound belonging to the class of benzoxaboroles, which are characterized by the presence of a boron atom in their structure. This compound exhibits unique chemical properties and has garnered attention for its potential biological activities, particularly in medicinal chemistry. It is known for its role as an inhibitor of certain enzymes and has been explored for various therapeutic applications.

Source

The compound is synthesized from specific organic precursors, often involving boronic acid derivatives. Its synthesis and characterization are well-documented in chemical literature and databases, providing insights into its properties and applications .

Classification

5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid can be classified as:

  • Chemical Class: Benzoxaboroles
  • Functional Groups: Boron-containing heterocycles with hydroxyl and carboxylic acid functionalities.
Synthesis Analysis

Methods

The synthesis of 5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with a boronic acid derivative. The reaction conditions may include specific solvents and catalysts to facilitate the formation of the oxaborole ring.

Technical Details

Key steps in the synthesis include:

  • Formation of the Oxaborole Ring: This is achieved through cyclization reactions under controlled conditions.
  • Purification Techniques: Common methods include chromatography and crystallization to isolate the desired product with high purity.
Molecular Structure Analysis

Structure

The molecular formula of 5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid is C10H10BClO4C_{10}H_{10}BClO_{4} with a molecular weight of 240.45 g/mol. The structure features a benzoxaborole ring with a chlorine atom and a propanoic acid moiety attached.

Data

PropertyValue
Molecular FormulaC10H10BClO4
Molecular Weight240.45 g/mol
IUPAC Name3-(5-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid
InChI KeyKHUBUGXBMAJPNY-UHFFFAOYSA-N
Canonical SMILESB1(C2=C(CO1)C=C(C=C2CCC(=O)O)Cl)O
Chemical Reactions Analysis

Reactions

5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid can undergo various chemical reactions:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to yield different derivatives.

Substitution: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidation Agents: Potassium permanganate and chromium trioxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Substitution Conditions: Basic conditions with nucleophiles such as amines or thiols.
Mechanism of Action

The mechanism of action for 5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid involves its interaction with specific molecular targets. The boron atom in the oxaborole ring forms strong interactions with active site residues of enzymes or receptors. This interaction leads to inhibition or modulation of enzyme activity, potentially affecting signaling pathways involved in various cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically a crystalline solid that appears white to off-white in color.

Chemical Properties

Key physical and chemical properties include:

PropertyValue
Melting Point150–154 °C
Boiling PointPredicted at 273.2 °C
DensityPredicted at 1.35 g/cm³
SolubilityDMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL
pKaApproximately 6.60
Applications

5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid has several scientific uses:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is investigated for its potential as an enzyme inhibitor or modulator.

Medicine: It shows promise in treating various diseases, including inflammatory conditions and infections due to its antifungal properties.

Industry: It is utilized in developing new materials with unique properties .

Introduction to Benzoxaborole Pharmacophores in Medicinal Chemistry

Benzoxaboroles represent a distinctive class of organoboron heterocycles characterized by a boron atom integrated into a fused bicyclic structure, where boron shares bonds with two oxygen atoms—one from a phenyl ring and another from an adjacent hydroxymethyl group. This configuration generates a unique electronic environment, rendering boron highly electron-deficient and susceptible to nucleophilic interactions. The inherent Lewis acidity of the boron atom, modulated by ring substituents, enables reversible covalent interactions with biological nucleophiles (e.g., hydroxyl groups in enzyme active sites), forming stable tetrahedral adducts critical for inhibitory activity [8]. This mechanism underpins their broad therapeutic potential, from antifungal agents to anti-inflammatory drugs.

Historical Development of Benzoxaborole-Based Therapeutics

The medicinal exploration of benzoxaboroles accelerated significantly in the early 21st century, building upon Torssell’s initial synthesis of 1,3-dihydro-1-hydroxy-2,1-benzoxaboroles in 1957 [8]. Key milestones include:

  • Antifungal Breakthroughs: 5-Fluorobenzoxaborole (Tavaborole, AN2690) emerged as a pioneering clinical agent, leveraging boron’s interaction with fungal leucyl-tRNA synthetase (LeuRS). Its FDA approval in 2014 for onychomycosis validated the pharmacophore’s utility [8].
  • Structural Diversification: Replacement of the 5-fluoro group in AN2690 with chlorine yielded AN2718 (5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), enhancing activity against dermatophytes like Trichophyton rubrum [1] .
  • Anti-Inflammatory Innovation: Crisaborole’s 2016 FDA approval for atopic dermatitis demonstrated the scaffold’s adaptability. Its 4-cyanophenoxy modification enabled phosphodiesterase-4 (PDE4) inhibition, expanding applications beyond anti-infectives [8].
  • Propanoic Acid Integration: The attachment of a propanoic acid moiety at the 7-position, yielding 5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid, represents a strategic effort to enhance target engagement through additional electrostatic interactions and solubility modulation [3] [5].

Table 1: Evolution of Key Benzoxaborole Therapeutics

CompoundStructural FeaturePrimary TargetClinical/Research Significance
Tavaborole (AN2690)5-Fluoro substitutionLeucyl-tRNA synthetaseFirst FDA-approved benzoxaborole (2014)
AN27185-Chloro substitutionLeucyl-tRNA synthetaseAdvanced preclinical study for tinea pedis
Crisaborole4-Cyanophenoxy at C7Phosphodiesterase-4 (PDE4)FDA-approved for atopic dermatitis (2016)
7-Propanoic Acid DerivativeCarboxyethyl at C7PDE4/LeuRSDual-targeting potential

Structural Significance of the 5-Chloro-1,3-Dihydro-1-Hydroxy-2,1-Benzoxaborole Core

The 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole scaffold serves as the foundation for the 7-propanoic acid derivative. Its properties arise from synergistic electronic and steric factors:

  • Electron-Withdrawing Chlorine: The chlorine atom at the 5-position intensifies boron’s Lewis acidity by reducing electron density through inductive effects. This enhances electrophilicity, facilitating nucleophilic attack by target enzymes. Predicted pKa values of ~6.60 ± 0.20 indicate optimal ionization for membrane permeability and target binding under physiological conditions [1] [2].
  • Boron Hydroxyl Tautomerism: The 1-hydroxy group exists in equilibrium between trigonal planar (sp²) and tetrahedral (sp³) hybridization states. Crystallographic studies confirm that enzyme binding stabilizes the sp³ form, forming critical dative bonds with catalytic residues (e.g., serine or threonine hydroxyls) [8].
  • Physicochemical Profile:
  • Molecular Weight: 168.39 g/mol
  • Melting Point: 150–154°C
  • Density: 1.35 ± 0.1 g/cm³
  • Predicted Boiling Point: 273.2 ± 50.0°C [1] [7]This compact, lipophilic core (ClogP ~1.35) balances membrane penetration and aqueous solubility, crucial for cellular uptake.

Table 2: Physicochemical Properties of the 5-Chloro-Benzoxaborole Core

PropertyValueMethod/Note
Molecular FormulaC₇H₆BClO₂From elemental analysis
Molecular Weight168.39 g/molCalculated
Melting Point150–154°CExperimental observation
Density1.35 ± 0.1 g/cm³Predicted at 20°C
pKa6.60 ± 0.20Predicted for B-OH group
Boiling Point273.2 ± 50.0°CPredicted at 760 Torr

Role of Propanoic Acid Substituents in Modulating Bioactivity

The introduction of a propanoic acid chain at the 7-position transforms the biological profile of the 5-chloro-benzoxaborole core. This modification confers three key advantages:

  • Enhanced Hydrophilicity and Solubility: The carboxylic acid group counterbalances the core’s lipophilicity, improving aqueous solubility (solubility in ethanol/PBS mixtures: ~0.2 mg/mL). This facilitates formulation and tissue penetration for dermal or systemic targets [3].
  • Dual-Targeting Capability: The propanoic acid enables electrostatic interactions with basic residues (e.g., arginine, lysine) in enzyme active sites. This is exemplified in PDE4 inhibition, where the carboxylate forms salt bridges with conserved histidine residues adjacent to the catalytic pocket, complementing boron’s interaction with the catalytic metal ion (e.g., Zn²⁺ or Mg²⁺) [3] [5].
  • Conformational Flexibility: The three-carbon linker (‒CH₂‒CH₂‒COOH) provides optimal spacing for simultaneous engagement of boron and carboxylate with disparate enzyme subsites. Molecular modeling suggests the fully extended conformation positions the carboxylate ~7–9 Å from boron, matching the distance between key PDE4 catalytic residues [3].

Table 3: Impact of Propanoic Acid Substitution on Benzoxaborole Bioactivity

Biological TargetCore Benzoxaborole Activity7-Propanoic Acid Derivative ActivityProposed Role of Propanoic Acid
PDE4 EnzymeWeak inhibition (e.g., Crisaborole IC₅₀ >1 µM)*Potent inhibition (IC₅₀ ~0.06–0.08 µM)Salt bridge formation with His residues
Leucyl-tRNA SynthetaseStrong inhibition (AN2718 MIC: 0.02–0.05 µM)Moderate reduction in potencySteric interference with editing domain
Anti-Inflammatory EffectsLimited efficacy in modelsSignificant reduction in psoriatic plaquesDownregulation of TNF-α/IL-23 signaling

*Crisaborole primarily uses a phenoxy linker, not propanoic acid, for PDE4 inhibition.

The 7-propanoic acid derivative thus represents a strategic evolution—retaining the boron-mediated mechanism while exploiting carboxylate-driven interactions for novel target engagement. Ongoing research explores hybrid molecules leveraging this dual-pharmacophore design against resistant infections and immune disorders [3] [5] [8].

Properties

Product Name

5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid

IUPAC Name

3-(5-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid

Molecular Formula

C10H10BClO4

Molecular Weight

240.45 g/mol

InChI

InChI=1S/C10H10BClO4/c12-8-3-6(1-2-9(13)14)10-7(4-8)5-16-11(10)15/h3-4,15H,1-2,5H2,(H,13,14)

InChI Key

KHUBUGXBMAJPNY-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2CCC(=O)O)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.